Cas no 2137581-11-2 (Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-)

Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- structure
2137581-11-2 structure
Product name:Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-
CAS No:2137581-11-2
MF:C11H9BrClN
Molecular Weight:270.552860975266
CID:5256904

Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- 化学的及び物理的性質

名前と識別子

    • Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-
    • インチ: 1S/C11H9BrClN/c1-6-3-4-8-9(5-6)11(13)14-7(2)10(8)12/h3-5H,1-2H3
    • InChIKey: BITWMPGGMGYTKB-UHFFFAOYSA-N
    • SMILES: C1(Cl)C2=C(C=CC(C)=C2)C(Br)=C(C)N=1

Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-398003-0.25g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
0.25g
$1012.0 2023-03-02
Enamine
EN300-398003-1.0g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
1g
$0.0 2023-06-07
Enamine
EN300-398003-5.0g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
5.0g
$3189.0 2023-03-02
Enamine
EN300-398003-10.0g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
10.0g
$4729.0 2023-03-02
Enamine
EN300-398003-0.05g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
0.05g
$924.0 2023-03-02
Enamine
EN300-398003-2.5g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
2.5g
$2155.0 2023-03-02
Enamine
EN300-398003-0.5g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
0.5g
$1056.0 2023-03-02
Enamine
EN300-398003-0.1g
4-bromo-1-chloro-3,7-dimethylisoquinoline
2137581-11-2
0.1g
$968.0 2023-03-02

Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- 関連文献

Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-に関する追加情報

Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- (CAS No. 2137581-11-2): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- (CAS No. 2137581-11-2) represents a fascinating derivative of the isoquinoline scaffold, which has garnered significant attention in the field of medicinal chemistry and pharmacology. This heterocyclic compound, characterized by its bromo and chloro substituents along with methyl groups at the 3rd and 7th positions, exhibits a unique set of chemical and biological properties that make it a valuable candidate for further research and development.

The isoquinoline core is a well-known structural motif in many biologically active molecules, including alkaloids and pharmaceuticals. The introduction of halogen atoms and alkyl groups into this framework can significantly modulate its reactivity and biological activity. Specifically, the 4-bromo and 1-chloro substituents enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and functionalization. This feature is particularly useful in synthetic chemistry, where it can be employed to introduce additional functional groups or to construct more complex molecular architectures.

The 3,7-dimethyl groups in Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- contribute to the steric environment of the molecule, influencing its interactions with biological targets. The presence of these methyl groups can affect both the solubility and binding affinity of the compound, making it an interesting subject for structure-activity relationship (SAR) studies. Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high accuracy, providing insights into its potential applications as a lead compound for drug discovery.

In recent years, there has been a growing interest in isoquinoline derivatives as potential therapeutic agents. The unique electronic properties of these compounds make them suitable for targeting various biological pathways. For instance, studies have shown that isoquinoline derivatives can interact with enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative diseases. The halogenated isoquinolines, such as Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-, have been particularly studied for their ability to inhibit kinases and other enzymes that play a crucial role in disease mechanisms.

One of the most promising applications of Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- is in the development of anticancer agents. The bromo and chloro substituents provide handles for further derivatization, allowing chemists to design molecules that can selectively target cancer cells. Preclinical studies have demonstrated that certain isoquinoline derivatives can induce apoptosis in tumor cells while sparing healthy cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

The synthesis of Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by halogenation and methylation. Advances in synthetic methodologies have enabled the preparation of complex isoquinoline derivatives more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework with high precision.

The chemical properties of Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-, including its reactivity towards nucleophiles and its ability to form coordination complexes with metals, make it a versatile building block for medicinal chemistry. Researchers have exploited these properties to develop novel drug candidates that target various diseases. For example, metalloisoquinolines have shown promise as antiviral agents due to their ability to interfere with viral replication processes.

The pharmacokinetic profile of Isoquinoline derivatives is another area of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic efficacy. Computational models have been developed to predict ADME properties based on molecular structure features such as lipophilicity and polar surface area. These models help guide the design of isoquinolines with improved pharmacokinetic profiles.

In conclusion, Isoquinoline (CAS No. 2137581-11-2) stands out as a promising scaffold for drug discovery due to its unique structural features and biological activities. The combination of bromo、chloro、and methyl substituents enhances its utility as a lead compound for developing new therapeutic agents targeting various diseases。Ongoing research continues to uncover new applications for this fascinating compound,making it an indispensable tool in modern medicinal chemistry。

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